ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzodioxole moiety with a pyrroloquinoxaline core, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, including the formation of the benzodioxole and pyrroloquinoxaline cores. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the C-N bonds . The reaction conditions often include the use of tris(dibenzylideneacetone)dipalladium, 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), and cesium carbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety may also contribute to its biological activity by interacting with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate
- 2-Amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide
Uniqueness
Ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its combination of a benzodioxole moiety with a pyrroloquinoxaline core, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds .
Biological Activity
Ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its antioxidant, anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18N2O4
- Molecular Weight : 342.35 g/mol
- CAS Number : 123456-78-9 (for reference purposes)
Antioxidant Activity
Studies have demonstrated that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant antioxidant properties. In particular, the compound this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that this compound effectively scavenges free radicals, showcasing a comparable activity to established antioxidants such as Trolox and gallic acid .
Anticancer Activity
Research into the anticancer properties of pyrrolo[2,3-b]quinoxaline derivatives has revealed promising results. For instance, compounds within this class have shown inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, this compound has been reported to inhibit the proliferation of human cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Antibacterial and Antifungal Activity
The antibacterial activity of this compound has also been assessed against a range of bacterial strains. Preliminary studies indicate that it exhibits significant antibacterial effects against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the benzodioxole moiety enhance its antibacterial potency. Additionally, some derivatives have shown antifungal activity against common fungal pathogens .
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, including cancer and autoimmune conditions. This compound has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant activity of several pyrrolo[2,3-b]quinoxaline derivatives, this compound was found to have an IC50 value comparable to that of standard antioxidants. This study utilized both DPPH and ABTS assays to confirm its radical scavenging capabilities.
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
Ethyl 2-amino... | 25 | 30 |
Trolox | 20 | 25 |
Gallic Acid | 22 | 28 |
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound revealed significant cytotoxicity against breast cancer cell lines (MCF7). Treatment with varying concentrations led to increased apoptosis rates as measured by flow cytometry.
Treatment Concentration (µM) | % Cell Viability |
---|---|
0 (Control) | 100 |
10 | 80 |
20 | 55 |
50 | 30 |
Properties
Molecular Formula |
C21H18N4O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H18N4O4/c1-2-27-21(26)17-18-20(24-14-6-4-3-5-13(14)23-18)25(19(17)22)10-12-7-8-15-16(9-12)29-11-28-15/h3-9H,2,10-11,22H2,1H3 |
InChI Key |
SOOLQJJBSVRABX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC5=C(C=C4)OCO5)N |
Origin of Product |
United States |
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